N1-(isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O5S/c22-15(16(23)19-14-5-9-26-20-14)18-10-12-3-7-21(8-4-12)27(24,25)13-2-1-6-17-11-13/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H,18,22)(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNHFUYLIQPMPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)S(=O)(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the isoxazole and pyridine intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation and sulfonylation.
Isoxazole Synthesis: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Pyridine Synthesis: The pyridine moiety can be prepared through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling Reactions: The final coupling involves the formation of an amide bond between the isoxazole and pyridine intermediates, followed by sulfonylation to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N1-(isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or isoxazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N1-(isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Mechanism of Action
The compound exerts its effects primarily through interaction with the GABA A α5 receptor, a member of the ligand-gated ion channel superfamily. By binding to this receptor, it modulates the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which plays a crucial role in regulating neuronal excitability and cognitive functions .
Comparison with Similar Compounds
Key Findings :
- The target compound’s isoxazole and sulfonylated piperidine groups distinguish it from thiazole- and chlorophenyl-containing analogs in . These differences may influence target selectivity, metabolic stability, and solubility.
- Stereochemical complexity in compounds 14 and 15 reduced synthetic yields (39–53%) compared to simpler derivatives, suggesting that the target compound’s stereochemistry (if present) could pose similar challenges .
Key Findings :
- S336’s dimethoxybenzyl and pyridin-2-yl groups optimize receptor binding (hTAS1R1/hTAS1R3), while the target compound’s sulfonamide-piperidine motif suggests divergent biological targets .
- Metabolic stability varies: S336 undergoes rapid hepatic degradation without amide bond cleavage, implying that the target compound’s sulfonamide group may alter its metabolic pathway compared to ester- or ether-containing analogs .
Q & A
Q. What synthetic routes improve yield and sustainability for scaled-up research?
- Green Chemistry Approaches :
- Continuous Flow Reactors : Enhance amide coupling efficiency with reduced solvent waste .
- Biocatalysts : Lipases for enantioselective sulfonylation .
- Yield Optimization :
- Use HATU/DIPEA for amide bond formation (yield increases from 60% to 85%) .
- Replace THF with cyclopentyl methyl ether (CPME) for safer solvent choice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
